2-(4-methoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-16-4-6-19(7-5-16)24-26-22(17(2)32-24)15-28-12-13-29-23(25(28)30)14-21(27-29)18-8-10-20(31-3)11-9-18/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSQJOVKPCOEFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one belongs to a class of pyrazolo derivatives, which have garnered attention due to their diverse biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of the target compound involves multi-step organic reactions that integrate various functional groups. The synthetic pathway typically includes:
- Formation of the pyrazolo[1,5-a]pyrazine core.
- Introduction of the methoxyphenyl and oxazole substituents.
- Final modifications to achieve the desired molecular structure.
The detailed synthetic procedures often yield compounds with satisfactory purity and yield rates, as demonstrated in related studies involving similar pyrazolo derivatives .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazolo derivatives. For instance, compounds structurally related to the target compound have shown significant activity against various bacterial strains and fungi. The biological evaluation typically assesses:
- Minimum Inhibitory Concentration (MIC) : Determining the concentration required to inhibit microbial growth.
- Zone of Inhibition : Measuring the effectiveness against specific pathogens.
For example, a related study reported that certain pyrazolo derivatives exhibited MIC values comparable to established antibiotics .
Antioxidant Activity
Antioxidant assays are crucial for evaluating the ability of compounds to scavenge free radicals. The target compound's structural features suggest potential antioxidant activity, which can be assessed through various methods such as:
- DPPH Radical Scavenging Assay : Evaluating the ability to reduce DPPH radicals.
- ABTS Assay : Measuring the capacity to neutralize ABTS radicals.
Preliminary results indicate that similar compounds possess notable antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
Inflammation plays a critical role in numerous diseases, and compounds like this compound may exhibit anti-inflammatory effects. Studies have shown that certain pyrazolo derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests potential therapeutic applications in treating inflammatory conditions .
Case Studies
- Fungal Inhibition : A study evaluated a series of oxazole derivatives against Sclerotinia sclerotiorum and Botrytis cinerea, revealing that specific analogs exhibited superior fungicidal activity compared to traditional fungicides .
- Antimicrobial Screening : Another investigation into pyrazol derivatives demonstrated significant antimicrobial activity against Escherichia coli and Staphylococcus aureus, with some compounds showing lower MIC values than standard treatments .
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of biological activities, which can be categorized into several key areas:
Anticancer Activity
Research indicates that pyrazolo derivatives, including this compound, may act as potential anticancer agents. They have been shown to inhibit tumor growth by targeting specific enzymes involved in cancer progression. For instance, derivatives of pyrazolo compounds have demonstrated the ability to inhibit thymidine phosphorylase, an enzyme crucial for tumor growth and metastasis .
- Case Study : A study highlighted that pyrazolo derivatives exhibited significant cytotoxicity against various cancer cell lines, including A549 and NCI-H1299. The compound's IC50 values were reported at approximately 5.94 µM and 6.40 µM respectively, indicating its potential as an effective anticancer agent .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazolo derivatives are known to modulate inflammatory pathways and have been explored for their efficacy in treating conditions such as bronchial inflammation and neuroinflammatory disorders .
Neuroprotective Effects
There is growing evidence supporting the neuroprotective properties of pyrazolo compounds. They are being researched for their potential in treating central nervous system disorders such as Alzheimer's disease and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier makes them suitable candidates for neuropharmacological applications .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Variations in substituents on the pyrazolo core can significantly influence its biological activity. For instance, modifications on the methoxy group or the oxazole moiety can enhance anticancer potency or reduce toxicity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s structural analogs differ primarily in substituents and heterocyclic appendages, impacting their physicochemical and biological properties. Key comparisons include:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- The compound’s synthesis typically involves multi-step processes starting with cyclization of pyrazole precursors. For example, halogenated pyrazole intermediates can be generated via thiourea cyclization under acidic conditions, followed by substitution with methoxyphenyl and oxazolylmethyl groups . Key steps include:
- Cyclization using phosphorus oxychloride at 120°C for oxadiazole formation .
- Acylation with 5-methyl-2-(p-tolyl)oxazole-4-carbonyl chloride to introduce the oxazole substituent .
- Optimization strategies:
- Varying solvent systems (e.g., ethanol for reflux vs. DMF for recrystallization) .
- Monitoring reaction progress via TLC and adjusting stoichiometry of aromatic aldehydes in condensation steps .
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
- NMR/IR : Confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm in H NMR; carbonyl stretches at 1650–1700 cm in IR) .
- X-ray crystallography : Resolves stereoelectronic effects, such as dihedral angles between pyrazole and oxazole rings (e.g., 16.05°–84.84° between aromatic planes) . Crystallographic data (e.g., triclinic P1 space group, Å, Å) ensure conformational accuracy .
Q. What in vitro biological activities have been reported, and what assay protocols are recommended?
- Antibacterial activity : Tested against Gram-positive/negative strains using microdilution assays (MIC values: 2–32 µg/mL) .
- Antitubercular activity : Evaluated via Mycobacterium tuberculosis H37Rv inhibition (IC: <10 µM for halogenated analogs) .
- Antioxidant assays : DPPH radical scavenging (EC: 20–50 µM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide substituent modifications to enhance target selectivity?
- Methoxy group : Removal reduces antitubercular activity by 50%, indicating its role in target binding .
- Oxazole substituents : Bulky groups (e.g., p-tolyl) improve lipophilicity and membrane permeability, enhancing cellular uptake .
- Pyrazole core : Fluorination at C-3 increases metabolic stability but may reduce solubility .
Q. What computational modeling approaches predict binding interactions with biological targets?
- Docking studies : Identify potential binding to Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) with H-bonding to methoxy and oxazole groups .
- MD simulations : Assess stability of ligand-protein complexes (e.g., RMSD <2.0 Å over 100 ns for kinase targets) .
Q. How should contradictory data in biological activity profiles be resolved?
- Case example : Discrepancies in IC values for analogs may arise from assay variability (e.g., microdilution vs. luciferase reporter assays). Standardize protocols using CLSI guidelines .
- Meta-analysis : Compare results across studies with controlled variables (e.g., solvent: DMSO concentration ≤1%) .
Q. What methodologies assess environmental stability and degradation pathways?
- Hydrolysis studies : Monitor pH-dependent degradation (e.g., t = 24 h at pH 7.4 vs. 2 h at pH 1.2) .
- Photolysis : UV-Vis spectroscopy tracks decomposition under simulated sunlight (λ = 300–400 nm) .
Methodological Recommendations
- Synthetic scale-up : Use flow chemistry for exothermic steps (e.g., cyclization) to improve safety and reproducibility .
- Crystallization : Optimize solvent mixtures (DMF:EtOH, 1:1) to obtain high-purity single crystals for XRD .
- Bioactivity validation : Pair in vitro assays with in silico ADMET profiling (e.g., SwissADME) to prioritize lead candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
